Ácido 2-propil-1H-imidazol-4,5-dicarboxílico

Descripción general

Descripción

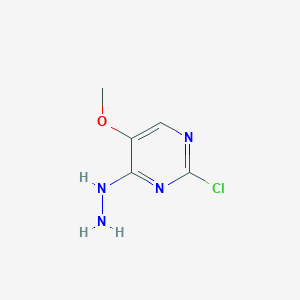

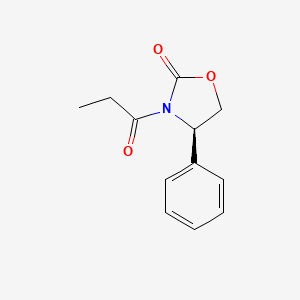

2-propyl-1H-imidazole-4,5-dicarboxylic Acid is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-propyl-1H-imidazole-4,5-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-propyl-1H-imidazole-4,5-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Síntesis de agentes anticancerígenos y antiinflamatorios

El ácido 2-propil-1H-imidazol-4,5-dicarboxílico sirve como intermedio en la síntesis de imidas cíclicas N-sustituidas, que exhiben potenciales actividades anticancerígenas y antiinflamatorias . El papel de este compuesto en el desarrollo de fármacos es crucial, especialmente en la búsqueda de nuevos agentes terapéuticos que puedan dirigirse a las células cancerosas o reducir la inflamación.

Ciencia de materiales: Modificación de sílice nanoporo

En la ciencia de los materiales, este compuesto se ha utilizado para modificar la sílice nanoporo, creando un sorbente novedoso con una carga de grupo funcional mejorada. Esta modificación mejora significativamente la capacidad del sorbente para extraer iones Pb (II) de las aguas residuales industriales, mostrando su potencial de limpieza ambiental .

Ciencia ambiental: Tratamiento de aguas residuales industriales

La sílice nanoporo modificada, producida utilizando ácido 2-propil-1H-imidazol-4,5-dicarboxílico, demuestra una mayor eficiencia en el tratamiento de aguas residuales industriales. Esta aplicación es particularmente importante para la eliminación de metales pesados, que son peligrosos tanto para la salud humana como para el medio ambiente .

Química analítica: Aplicaciones de RMN y HPLC

En química analítica, el ácido 2-propil-1H-imidazol-4,5-dicarboxílico se utiliza en resonancia magnética nuclear (RMN) y cromatografía líquida de alta resolución (HPLC) para el análisis de compuestos químicos. Sus propiedades facilitan la identificación y cuantificación de sustancias en mezclas complejas .

Bioquímica: Mejora del contraste de RMN

Bioquímicamente, el compuesto se ha analizado por sus propiedades de transferencia de saturación de intercambio químico N-H (CEST), que se utilizan en la mejora del contraste de imágenes de resonancia magnética (RMN). Las imidazol-4,5-dicarboxamidas, derivadas de este ácido, proporcionan un fuerte contraste, lo que ayuda a obtener imágenes más precisas y detalladas .

Farmacología: Desarrollo de antagonistas del receptor cannabinoide

Farmacológicamente, el ácido 2-propil-1H-imidazol-4,5-dicarboxílico se utiliza para preparar derivados de imidazolcarboxamida que actúan como antagonistas del receptor cannabinoide CB2. Estos derivados tienen aplicaciones terapéuticas potenciales en el tratamiento de afecciones como el dolor y la inflamación .

Propiedades

IUPAC Name |

2-propyl-1H-imidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-3-4-9-5(7(11)12)6(10-4)8(13)14/h2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPZYJSOTDBJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437036 | |

| Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-23-7 | |

| Record name | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58954-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-propyl-1H-imidazole-4,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-propyl-1H-imidazole-4,5-dicarboxylic acid a suitable ligand for constructing coordination polymers?

A: H3PrIDC possesses several attractive features for CP synthesis: * Multiple coordination sites: The molecule contains three carboxylic acid groups and an imidazole nitrogen, offering diverse coordination modes like monodentate, bidentate, and bridging. [, , ]* Flexibility: The propyl group introduces conformational flexibility, allowing the ligand to adopt various conformations to satisfy the coordination geometry of different metal ions. [, , ]* Potential for hydrogen bonding: The carboxylic acid and imidazole groups can participate in hydrogen bonding, influencing crystal packing and supramolecular assembly. []

Q2: What types of coordination polymer structures have been reported using H3PrIDC?

A: H3PrIDC has been used to synthesize a wide array of CP architectures:* 1D chains: [Zn(IPT)(PrIDC)(H2O)]n, where IPT is 5-(4-(1H-imidazol-1-yl)phenyl)-1H-tetrazolate. []* 2D layers: A copper(II) coordination polymer with a (4,4)-connected layer structure. [] * 3D frameworks: Examples include [Cd(H2pimda)(2)] with 1D channels and {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n). [, ]

Q3: How does the propyl substituent influence the structures of the resulting coordination polymers?

A: The propyl group plays a significant role in dictating the final structure of the CPs: * Steric effects: The bulky propyl group can influence the packing of the ligands and the overall dimensionality of the framework. []* Conformational flexibility: It enables the ligand to adjust its conformation to accommodate the coordination preferences of the metal ions. []* Intermolecular interactions: The propyl group can participate in weak van der Waals interactions, affecting crystal packing and potentially contributing to the formation of porous structures. []

Q4: What are the luminescence properties of H3PrIDC-based coordination polymers?

A: Several H3PrIDC-based CPs display interesting luminescent properties. For instance, [Cd(H(2)pimda)(2)] exhibits strong blue emissions at room temperature. [] The specific emission wavelengths and intensities depend on the incorporated metal ions and the overall structure of the CPs.

Q5: Have any magnetic properties been observed in H3PrIDC-based coordination polymers?

A: Yes, research on {[NdZn(H(2)pimda)(3)(Hpimda)(H2O)(2)]center dot H2O}(n) revealed weak antiferromagnetic coupling between the neighboring Nd(III) ions. []

Q6: Are there any studies on the thermal stability of coordination polymers containing H3PrIDC?

A: Yes, thermal analyses, such as thermogravimetric analysis (TGA), have been conducted on several H3PrIDC-based CPs. These studies provide valuable information about their thermal decomposition behavior and framework stability. [, , , ]

Q7: What are the potential applications of H3PrIDC-based coordination polymers?

A: The unique properties of H3PrIDC-based CPs make them promising candidates for various applications:* Luminescent materials: Their luminescence properties make them attractive for potential use in sensors, displays, and lighting applications. []* Gas storage and separation: The presence of channels and cavities in some H3PrIDC-based CPs suggests their potential for gas storage and separation applications. []* Catalysis: The metal centers within the CPs can act as catalytically active sites, while the framework can provide shape selectivity. []

Q8: Are there any reported methods for controlling the morphology of H3PrIDC-based coordination polymers?

A: Research has shown that by carefully adjusting reaction conditions, it's possible to influence the morphology of the resulting CPs. For instance, [Cd(H2pimda)(2)] has been synthesized with a unique microscopic single-crystal tube morphology. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)

![cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane](/img/structure/B1589113.png)